molecular formula C23H24ClNO5 B14798906 Natural Yellow 18

Natural Yellow 18

Cat. No.: B14798906
M. Wt: 429.9 g/mol
InChI Key: UMAAATZDEZLEAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Berberine can be synthesized artificially. One common method involves the reaction of 2-(methoxyl methyl)-3,4-dimethoxybenzyl chloride with sodium cyanide in the presence of tetrabutylammonium bromide . The reaction is carried out in toluene at 100°C, followed by phase separation and recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of berberine often involves extraction from natural sources such as the roots, stems, and bark of Berberis species. The extraction process typically includes steps like drying, grinding, and solvent extraction. The crude extract is then purified using techniques like column chromatography to obtain high-purity berberine .

Chemical Reactions Analysis

Types of Reactions

Berberine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dihydroberberine can be oxidized to 13-oxidoberberine under aerated conditions .

Common Reagents and Conditions

Common reagents used in the reactions of berberine include oxidizing agents like Rose Bengal and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of berberine, such as 13-oxidoberberine and dihydroberberine .

Properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride

InChI

InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1

InChI Key

UMAAATZDEZLEAD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.